

# (-)-Fucose-13C: A Technical Guide to Synthesis and Commercial Availability

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## Compound of Interest

Compound Name: (-)-Fucose-13C

Cat. No.: B12060246

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and commercial availability of **(-)-Fucose-13C**, a critical tool for researchers in glycoscience, drug development, and molecular imaging. This isotopically labeled monosaccharide allows for the precise tracking of fucose metabolism and its role in various biological processes.

## Synthesis of (-)-Fucose-13C

The synthesis of **(-)-Fucose-13C** can be achieved through several routes, primarily categorized as chemical synthesis and chemoenzymatic synthesis. The choice of method depends on the desired scale, isotopic labeling pattern, and available resources.

### Chemical Synthesis from D-Mannose

A common chemical synthesis strategy involves the conversion of the readily available D-mannose to L-fucose. This multi-step process leverages stereoselective reactions to achieve the desired epimerization and deoxygenation.

Experimental Protocol: Synthesis of L-Fucose from D-Mannose

This protocol is based on the principles described by Gesson et al.[\[1\]](#). It is important to note that this is a generalized procedure and may require optimization. The introduction of the 13C label would typically be achieved by using a 13C-labeled starting material or reagent at a key

step, for instance, using  $^{13}\text{C}$ -methyl iodide in a Grignard reaction to introduce the C6 methyl group.

- **Protection of D-Mannose:** D-mannose is first protected to form a bis-acetonide derivative. This directs the subsequent reactions to the desired positions.
- **Oxidative Cleavage:** The terminal glycol is selectively cleaved using an oxidizing agent like sodium periodate.
- **Chain Extension with  $^{13}\text{C}$ -labeled Reagent:** A Grignard reaction with  $^{13}\text{C}$ -methylmagnesium iodide introduces the  $^{13}\text{C}$ -labeled methyl group at the C6 position. This step is crucial for the isotopic labeling.
- **Deprotection and Cyclization:** The protecting groups are removed, and the molecule is induced to cyclize, forming the L-fucofuranose ring.
- **Purification:** The final product, **(-)-Fucose- $^{13}\text{C}$** , is purified using chromatographic techniques.

#### Quantitative Data: Chemical Synthesis

| Parameter       | Value                                      | Reference  |
|-----------------|--|--|
| Overall Yield   | Variable, typically in the range of 20-40% | [1]  |
| Isotopic Purity | >98%                                       | Dependent on the purity of the $^{13}\text{C}$ reagent |

## Chemoenzymatic Synthesis

Chemoenzymatic methods offer a more efficient and stereospecific alternative to purely chemical synthesis. These methods utilize enzymes to catalyze key transformation steps, often resulting in higher yields and purity. A prominent chemoenzymatic route involves the use of L-fucokinase/GDP-fucose pyrophosphorylase (FKP).

#### Experimental Protocol: Chemoenzymatic Synthesis of GDP-L-fucose- $^{13}\text{C}$

This protocol is adapted from the work of Wang et al. (2009) for the synthesis of GDP-fucose derivatives[2][3][4][5]. To synthesize **(-)-Fucose-13C**, one would start with commercially available L-Fucose-1-13C and use the enzymatic machinery to produce the activated sugar nucleotide, which is often the form used in biological assays.

- **Reaction Setup:** In a buffered solution (e.g., 100 mM Tris-HCl, pH 7.5), combine L-fucose-1-13C, ATP, GTP, and MgSO4.
- **Enzymatic Conversion:** Add the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) and inorganic pyrophosphatase. The FKP enzyme first phosphorylates L-fucose-1-13C to fucose-1-phosphate-1-13C and then converts it to GDP-L-fucose-1-13C.
- **Incubation:** Incubate the reaction mixture at 37°C for several hours.
- **Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Purification:** The resulting GDP-L-fucose-1-13C can be purified using anion-exchange chromatography.

#### Quantitative Data: Chemoenzymatic Synthesis

| Parameter                       | Value                | Reference |
|---------------------------------|----------------------|-----------|
| Yield of GDP-fucose derivatives | Up to 90%            | [3]       |
| Specific Activity of FKP        | 4.5 units/mg protein | [2]       |

## Commercial Availability of (-)-Fucose-13C

**(-)-Fucose-13C** is commercially available from several specialized chemical suppliers. The product is typically offered with high isotopic and chemical purity, suitable for research applications.

#### Table of Commercial Suppliers and Product Specifications

| Supplier                                   | Product Name    | Isotopic Purity | Chemical Purity | Available Labeling |
|--|-----------------|-----------------|-----------------|--------------------|
| Sigma-Aldrich<br>(MilliporeSigma)          | L-Fucose-1-13C  | 99 atom % 13C   | ≥98% (HPLC)     | 1-13C              |
| Omicron<br>Biochemicals,<br>Inc.           | L-[1-13C]fucose | ≥98%            | Not specified   | 1-13C, 5-13C       |
| Biosynth                                   | L-[1-13C]Fucose | Not specified   | Not specified   | 1-13C              |
| Cambridge<br>Isotope<br>Laboratories, Inc. | L-Fucose-1-13C  | 99%             | >98%            | 1-13C, U-13C6      |
| IsoSciences                                | L-Fucose-1-13C  | 99%             | >98%            | 1-13C              |

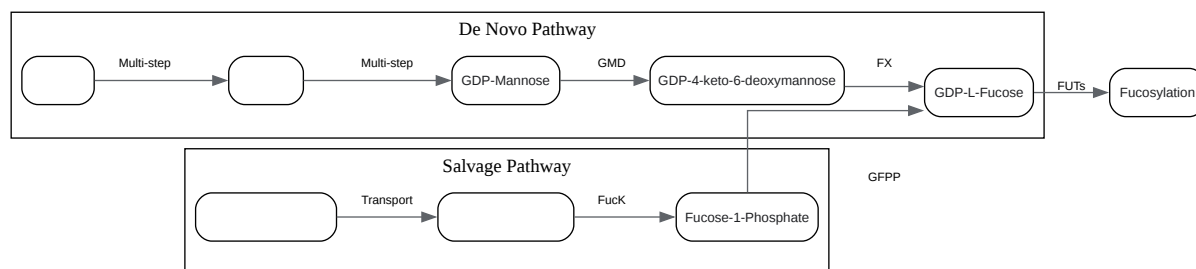
Note: Pricing is subject to change and should be confirmed with the respective suppliers. "U" denotes uniform labeling.

## Role of Fucosylation in Signaling Pathways

Fucosylation, the enzymatic addition of fucose to glycans, plays a critical role in modulating various signaling pathways implicated in development, immunity, and disease. The use of **(-)-Fucose-13C** allows researchers to trace the metabolic fate of fucose and its incorporation into glycoproteins that are key components of these pathways.

## De Novo and Salvage Pathways for GDP-Fucose Biosynthesis

Cells synthesize the activated fucose donor, GDP-L-fucose, through two primary pathways: the de novo pathway and the salvage pathway. Understanding these pathways is crucial for interpreting data from studies using 13C-labeled fucose.

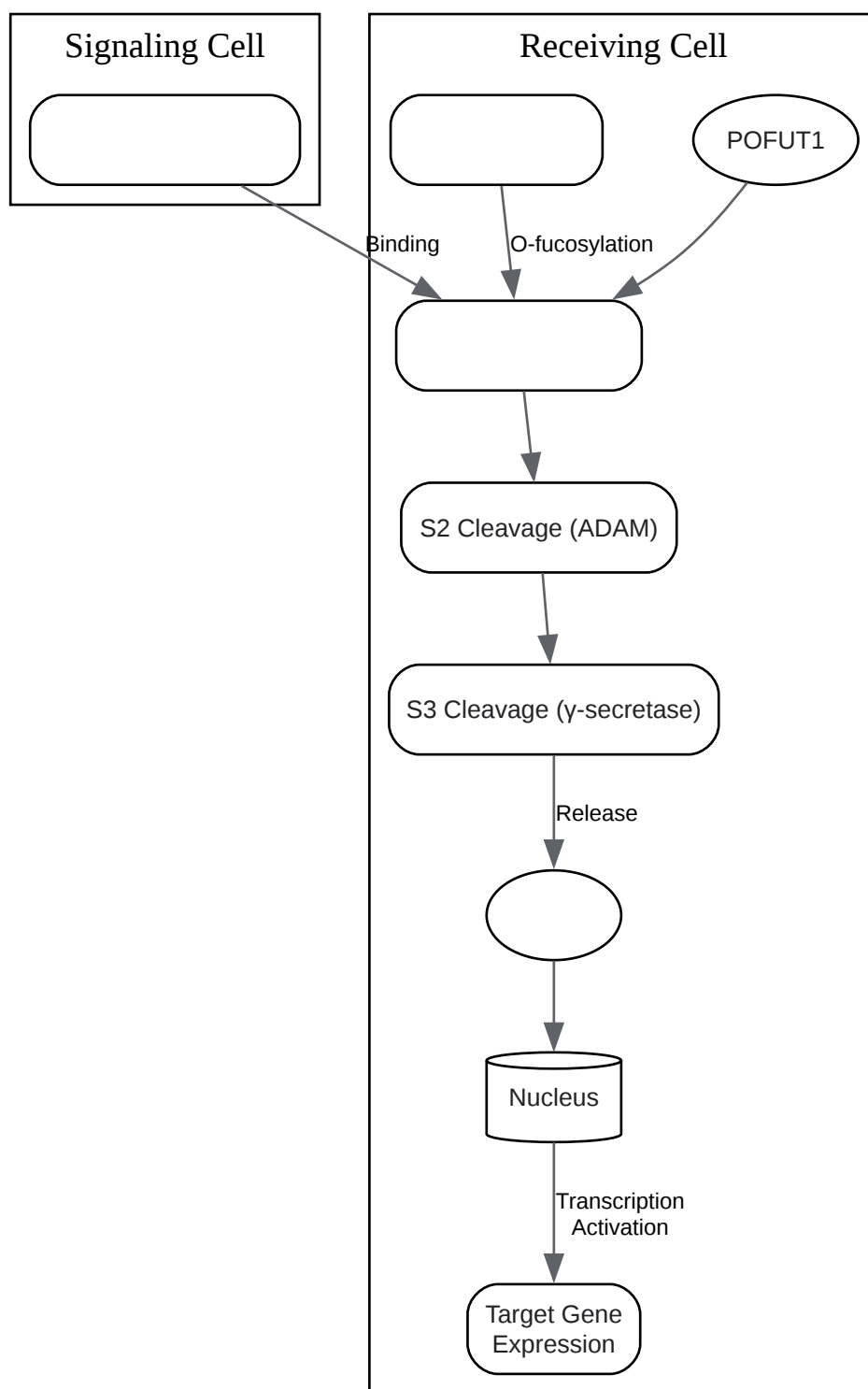


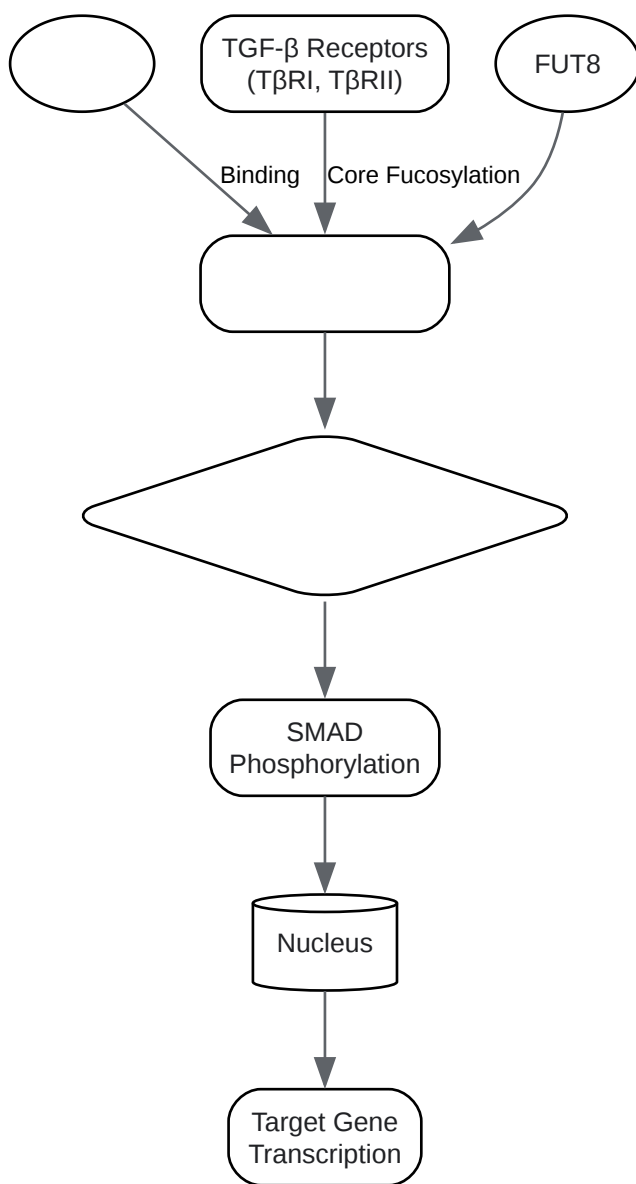
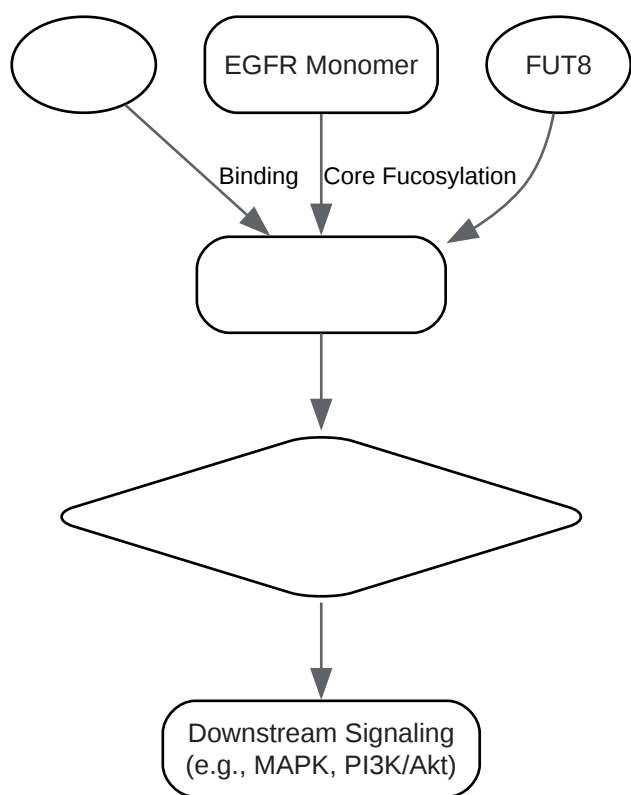
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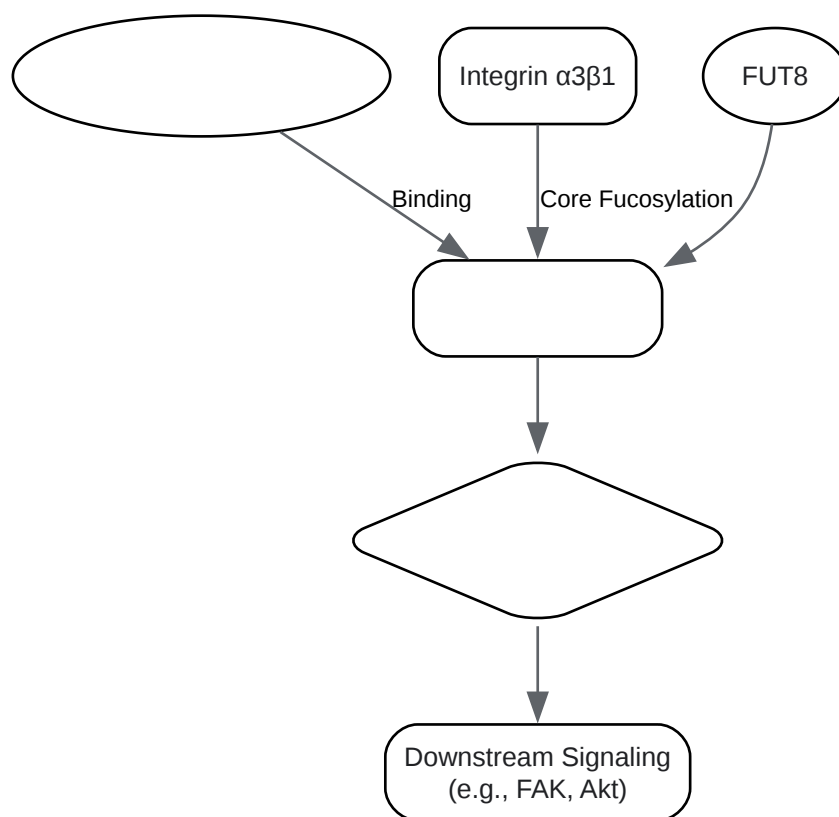
Caption: De Novo and Salvage Pathways for GDP-L-Fucose Biosynthesis.

## Fucosylation in Notch Signaling

O-fucosylation of Notch receptors by Protein O-fucosyltransferase 1 (POFUT1) is essential for proper Notch signaling, which governs cell fate decisions during development. The addition of fucose to epidermal growth factor-like (EGF) repeats on the Notch extracellular domain is critical for ligand binding.







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## References

- 1. promathmedia.wordpress.com [promathmedia.wordpress.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. primo.wpunj.edu [primo.wpunj.edu]
- 5. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(-)-Fucose-13C: A Technical Guide to Synthesis and Commercial Availability]. BenchChem, [2025]. [Online PDF]. Available at:



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